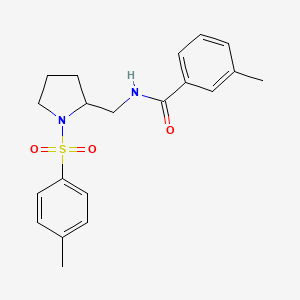
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure features a tetrahydroquinoline core, ethylsulfonyl, and propane-2-sulfonamide groups, each contributing to the compound's unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process:
Quinoline Derivative Formation: : A quinoline derivative is prepared via cyclization reactions involving aniline and aldehyde in the presence of an acid catalyst.
Sulfonylation: : The quinoline derivative undergoes sulfonylation with ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.
Amidation: : The final step involves the reaction of the sulfonylated quinoline with propane-2-sulfonamide, facilitated by coupling reagents like EDCI or DCC, under mild conditions to yield the target compound.
Industrial Production Methods
Scaling up involves optimizing reaction conditions to ensure high yield and purity:
Use of continuous flow reactors to manage the exothermic nature of sulfonylation.
Implementing purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : Reacts with strong oxidizing agents to form sulfone derivatives.
Reduction: : Undergoes reduction to form the corresponding amine and alcohol derivatives.
Substitution: : Reacts with nucleophiles and electrophiles, facilitating substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: : Halogenating agents like thionyl chloride (SOCl₂) for activating sites.
Major Products
Sulfone derivatives from oxidation.
Amine derivatives from reduction.
Varied substituted derivatives depending on the nucleophile/electrophile used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across various fields:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Potential inhibitor for enzymes due to its unique binding properties.
Medicine: : Investigated for its potential as an anti-inflammatory agent.
Industry: : Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interaction with molecular targets such as:
Enzymes: : Binds to active sites, inhibiting enzyme activity.
Cellular Pathways: : Modulates signaling pathways, affecting cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
Uniqueness
Ethylsulfonyl Group: : Provides a balance of lipophilicity and hydrophilicity, enhancing bioavailability.
Quinoline Core: : Contributes to the compound's structural rigidity and interaction with biological targets.
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-9-5-6-12-10-13(7-8-14(12)16)15-22(19,20)11(2)3/h7-8,10-11,15H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSMGQRPNCJLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2789516.png)


![(2,4-dichlorophenyl)[5-(1H-1,2,4-triazol-5-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2789520.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)


![3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2789528.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2789530.png)
![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2789531.png)
![4-(dimethylsulfamoyl)-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2789534.png)

